methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate

logP physicochemical profiling permeability

Methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate (CAS 465542-64-7) is a bicyclic 1,5-benzodiazepine derivative bearing a methyl ester at the 7‑position and a ketone at the 4‑position. It serves as a key synthetic intermediate for a series of 4‑oxo‑1,5‑benzodiazepine‑7‑carboxamides that act as SMYD3 methyltransferase inhibitors under investigation for oncology applications.

Molecular Formula C11H12N2O3
Molecular Weight 220.228
CAS No. 465542-64-7
Cat. No. B2938356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate
CAS465542-64-7
Molecular FormulaC11H12N2O3
Molecular Weight220.228
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)NCCC(=O)N2
InChIInChI=1S/C11H12N2O3/c1-16-11(15)7-2-3-8-9(6-7)13-10(14)4-5-12-8/h2-3,6,12H,4-5H2,1H3,(H,13,14)
InChIKeyUHEOWHQPWJQSBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate (CAS 465542-64-7): Core Scaffold & Baseline Characterization


Methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate (CAS 465542-64-7) is a bicyclic 1,5-benzodiazepine derivative bearing a methyl ester at the 7‑position and a ketone at the 4‑position . It serves as a key synthetic intermediate for a series of 4‑oxo‑1,5‑benzodiazepine‑7‑carboxamides that act as SMYD3 methyltransferase inhibitors under investigation for oncology applications [1]. The compound is commercially available from multiple suppliers with a standard purity of 95% (HPLC), a molecular weight of 220.22 Da, an experimentally derived LogP of 0.63, and a polar surface area of 67 Ų .

Why Methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate Cannot Be Simply Replaced by Close Analogs


Simple substitution of methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate with its free carboxylic acid (CAS 1094219-66-5) or N‑methyl analog (CAS 1247704-37-5) alters both physicochemical and reactivity profiles in ways that directly affect downstream synthetic efficiency. The ester is a protected carboxyl surrogate with 5–fold higher calculated lipophilicity (LogP 0.63 vs. ~0.13), different hydrogen‑bonding capacity (2 donors / 3 acceptors vs. 3 donors / 4 acceptors), and distinct reactivity toward nucleophiles . These differences mean that reaction conditions, purification protocols, and final product yields optimized for the methyl ester cannot be transferred to the free acid or N‑alkylated variants without re‑optimization [1].

Quantitative Differentiation Evidence: Methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate vs. Closest Analogs


Ester vs. Free Acid: 5‑Fold Lipophilicity Gain and Reduced Hydrogen‑Bonding Capacity

The methyl ester exhibits a calculated LogP of 0.63 (Fluorochem) versus 0.13 for the corresponding 7‑carboxylic acid (CAS 1094219-66-5), representing an approximate 5‑fold increase in octanol/water partition coefficient . The ester also possesses two hydrogen‑bond donors and three acceptors, whereas the acid has three donors and four acceptors . These differences directly impact passive membrane permeability and solubility characteristics.

logP physicochemical profiling permeability

Polar Surface Area and Rotatable Bond Constraints Favor CNS Drug‑Likeness Over the Free Acid

The methyl ester has a topological polar surface area (TPSA) of 67 Ų and two rotatable bonds, compared to TPSA ≈ 78–83 Ų and one rotatable bond for the free acid [1]. The ester's TPSA falls below the 70 Ų threshold often cited for CNS drug‑likeness, whereas the acid exceeds it. Additionally, the ester's two rotatable bonds may confer slightly greater conformational flexibility for target engagement.

TPSA CNS MPO drug-likeness

Validated Role as Intermediate for SMYD3 Inhibitor Carboxamides in Patent Chemistry

US Patent 11,161,825 (Bayer AG) explicitly claims general methods for preparing 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamides, for which methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate serves as the direct synthetic precursor via ester aminolysis [1]. While the patent does not report comparative yields, the synthetic scheme positions the methyl ester as the penultimate intermediate before diversification into the final carboxamide library.

SMYD3 methyltransferase oncology intermediate

Commercial Availability with Documented Purity: 95% HPLC Standard Across Multiple Vendors

Methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate is stocked by at least three independent suppliers (Bidepharm, Fluorochem, Enamine) at a standard purity of 95% (HPLC), with batch‑specific NMR, HPLC, and GC certificates available upon request [1]. In contrast, the closest N‑methyl analog (1‑methyl‑4‑oxo‑2,3,4,5‑tetrahydro‑1H‑1,5‑benzodiazepine‑7‑carboxylic acid, CAS 1247704-37-5) is less widely stocked and often listed only at 95% purity by a single vendor.

purity quality control procurement

Recommended Application Scenarios for Methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate (CAS 465542-64-7)


Direct Precursor for SMYD3 Inhibitor Carboxamide Library Synthesis

Based on the patent‑defined synthetic route (US 11,161,825), the methyl ester is the optimal starting material for generating diverse 4‑oxo‑1,5‑benzodiazepine‑7‑carboxamides via ester aminolysis [1]. Its higher lipophilicity (LogP 0.63) facilitates anhydrous reaction conditions with amine nucleophiles in organic solvents, while eliminating the coupling‑reagent activation step required by the free acid.

CNS‑Oriented Medicinal Chemistry Programs Requiring Blood‑Brain Barrier Penetration

The ester's TPSA of 67 Ų (below the 70 Ų CNS threshold) and moderate LogP (0.63) align with CNS drug‑likeness parameters, making it a preferable scaffold for developing brain‑penetrant SMYD3 inhibitors [1]. Programs targeting primary or metastatic brain tumors can use the ester directly in permeability assays without the confounding ionization of the carboxylic acid.

Multi‑Step Synthesis Where the 7‑Carboxyl Group Requires Temporary Protection

When synthetic sequences involve transformations incompatible with a free carboxylic acid (e.g., organometallic additions, strong‑base alkylations), the methyl ester serves as a built‑in protecting group that can be cleaved under mild alkaline conditions post‑modification [1]. This is directly evidenced by the ester's defined hydrogen‑bonding profile (2 HBD, 3 HBA) and rotatable bond count (2), which simplify reaction monitoring by HPLC.

Procurement for GLP Toxicology or Scale‑Up Studies Requiring Multi‑Vendor Sourcing

With documented 95% purity (HPLC) and availability from at least three independent vendors (Bidepharm, Fluorochem, Enamine) [1], this compound meets the supply‑chain redundancy requirements typical of IND‑enabling studies. The availability of batch‑specific NMR, HPLC, and GC certificates further supports GLP compliance.

Quote Request

Request a Quote for methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.